molecular formula C17H20N2O2 B2571676 1-(2,6-dimethylpiperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione CAS No. 852367-14-7

1-(2,6-dimethylpiperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione

Cat. No.: B2571676
CAS No.: 852367-14-7
M. Wt: 284.359
InChI Key: YMUMYOBLXKACLL-UHFFFAOYSA-N
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Description

1-(2,6-dimethylpiperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione (CAS 852368-48-0) is a synthetic organic compound with a molecular formula of C18H22N2O2 and a molecular weight of 298.4 g/mol . This compound features a 1H-indole moiety linked to a 2,6-dimethylpiperidine group via an ethane-1,2-dione bridge. The indole scaffold is a privileged structure in medicinal chemistry and is found in numerous natural products and biologically active molecules . Its close analogue, indane-1,3-dione, is a versatile building block used in diverse applications ranging from biosensing and bioimaging to organic electronics and the design of biologically active molecules . Furthermore, indole-based structures are extensively investigated for their role in modulating biological pathways. For instance, research on related indole derivatives has explored their potential as modulators of pro-inflammatory cytokine production, highlighting the interest in such structures for immunology and pharmacology research . The specific properties and full research potential of this compound are subject to ongoing investigation. This product is intended for non-human research applications only. It is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(2,6-dimethylpiperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-11-6-5-7-12(2)19(11)17(21)16(20)14-10-18-15-9-4-3-8-13(14)15/h3-4,8-12,18H,5-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMUMYOBLXKACLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1C(=O)C(=O)C2=CNC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-dimethylpiperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2,6-dimethylpiperidine.

    Indole Synthesis: The indole moiety can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Coupling Reaction: The final step involves coupling the piperidine and indole moieties through an appropriate linker, such as an ethane-1,2-dione group, under specific reaction conditions (e.g., using a coupling reagent like EDCI or DCC).

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Reactivity of the Ethane-1,2-dione Core

The diketone group undergoes characteristic reactions:

Reaction TypeConditions/ReagentsProduct/OutcomeSource
Nucleophilic Additions Amines, alcoholsFormation of enaminones or ketal derivatives via attack at carbonyl carbons
Condensation Reactions Aromatic aldehydes, basesKnoevenagel adducts or fused heterocycles (e.g., pyran derivatives)
Reduction NaBH₄, LiAlH₄Selective reduction to glycol derivatives (limited data for this compound)

For example, in multi-component reactions with aldehydes and malononitrile under basic conditions (e.g., piperidine catalysis), the diketone forms pyran derivatives through Knoevenagel condensation and cyclization .

Indole Ring Reactivity

The indole moiety participates in electrophilic substitutions and radical-mediated processes:

Reaction TypeConditions/ReagentsOutcomeSource
Electrophilic Substitution Halogens, acyl chloridesSubstitution at the indole C2 or C7 positions (steric hindrance at C3 limits reactivity)
Radical Cyclization In(0), O₂ (air)Formation of γ-methylenebutenolides via indole C3 radical intermediates
Cross-Coupling Pd catalystsPotential for Suzuki-Miyaura reactions (hypothetical for this compound)

A study on analogous indolyl diketones demonstrated that indium(0) promotes lactonization via single-electron transfer (SET) mechanisms, forming γ-methylenebutenolides under aerobic conditions . Molecular oxygen facilitates radical stabilization, as shown in DFT calculations .

Piperidine Ring Functionalization

The 2,6-dimethylpiperidine group influences steric and electronic properties:

Reaction TypeConditions/ReagentsOutcomeSource
Alkylation/Acylation Alkyl halides, acyl chloridesQuaternization at the piperidine nitrogen (limited by steric bulk)
Ring-Opening Strong acids/basesCleavage to form linear amines (theoretical; no experimental data available)

The dimethyl groups at C2 and C6 hinder nucleophilic attacks on the piperidine nitrogen, directing reactivity toward the diketone or indole moieties instead.

Multi-Component Reactions (MCRs)

The compound acts as a substrate in MCRs to construct complex heterocycles:

Reaction PartnersConditionsProductYieldSource
Aromatic aldehydes + malononitrilePiperidine/EtOH, sonicationPolysubstituted pyran-indole hybrids74–94%
Dialkyl acetylenedicarboxylates + isocyanidesCH₂Cl₂, rtFunctionalized 4H-pyrans40–89%

For instance, reactions with aldehydes and ethyl acetoacetate yield fused pyran-2-one derivatives through tandem Knoevenagel-Michael-cyclization sequences .

Mechanistic Insights

  • Radical Pathways : Indium-mediated reactions proceed via oxygen-centered radicals stabilized by water molecules, as shown in cyclic transition states involving two H₂O molecules .

  • Base-Catalyzed Condensations : Pipe

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds similar to 1-(2,6-dimethylpiperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione may exhibit antidepressant properties. The piperidine structure is often associated with various neurotransmitter systems, including serotonin and norepinephrine pathways. Studies have shown that derivatives of piperidine can enhance mood and alleviate symptoms of depression through modulation of these neurotransmitters .

Neuroprotective Effects

The indole component of the compound suggests potential neuroprotective effects. Indole derivatives have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis. This property is particularly relevant in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Cognitive Enhancement

There is growing interest in the cognitive-enhancing effects of compounds containing both piperidine and indole structures. These compounds may improve learning and memory functions by influencing cholinergic and dopaminergic systems in the brain. Preliminary studies have indicated that such compounds can enhance synaptic plasticity, which is crucial for learning processes .

Analgesic Properties

Certain derivatives of this compound have been investigated for their analgesic properties. The modulation of pain pathways through opioid receptors and other mechanisms has been observed in related compounds, suggesting that this compound may also possess similar analgesic capabilities .

Case Study 1: Antidepressant Efficacy

A study conducted on a series of piperidine derivatives demonstrated significant antidepressant effects in animal models. The study highlighted the role of the piperidine moiety in enhancing serotonin receptor activity, leading to improved mood outcomes .

Case Study 2: Neuroprotection in Alzheimer’s Models

In vitro studies involving neuronal cultures exposed to amyloid-beta showed that indole-containing compounds could reduce cell death and improve cell viability. These findings suggest that this compound could be a candidate for further development in neuroprotective therapies .

Mechanism of Action

The mechanism of action of 1-(2,6-dimethylpiperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione involves its interaction with specific molecular targets and pathways. This may include binding to receptors, inhibiting enzymes, or modulating signaling pathways. The exact mechanism depends on the specific biological activity being studied.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical features of the target compound with its analogs:

Compound Name Substituents (R₁, R₂) Molecular Formula clogP* Water Solubility Biological Activity (CE Inhibition)
1-(2,6-Dimethylpiperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione (Target) R₁ = 2,6-dimethylpiperidinyl C₁₈H₂₂N₂O₂ ~3.5† Low (predicted) Not reported
1-(3-Methylpiperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione (CID 3054772) R₁ = 3-methylpiperidinyl C₁₆H₁₈N₂O₂ 3.1‡ Moderate Not reported
1,2-Bis(1H-indol-3-yl)ethane-1,2-dione R₁, R₂ = indol-3-yl C₁₈H₁₂N₂O₂ 3.31 Low Potent CE inhibition (predicted)
1-Phenyl-2-pyridinylethane-1,2-dione R₁ = phenyl, R₂ = pyridinyl C₁₃H₁₀N₂O₂ 2.5 High (10× benzil) IC₅₀ < 100 nM for hCE1

*clogP values estimated using analogs; †Predicted based on increased alkyl substitution; ‡Derived from CID 3054772.

Key Observations:

  • Lipophilicity : The 2,6-dimethylpiperidine substituent likely increases clogP compared to the 3-methylpiperidine analog, reducing water solubility. This contrasts with 1-phenyl-2-pyridinyldiones, where asymmetric aryl groups improve solubility .

Biological Activity

1-(2,6-dimethylpiperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione, also known by its CAS number 862814-05-9, is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Basic Information

PropertyValue
Molecular Formula C19H24N2O2
Molecular Weight 312.4 g/mol
CAS Number 862814-05-9

The compound features a complex structure that includes a piperidine ring and an indole moiety, which are often associated with various biological activities.

Anticancer Properties

Research indicates that compounds containing indole structures exhibit significant anticancer properties. The indole moiety in this compound may contribute to its ability to inhibit cancer cell proliferation. A study on similar indole derivatives demonstrated their effectiveness in inducing apoptosis in various cancer cell lines through the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways .

Neuroprotective Effects

The piperidine component of the compound suggests potential neuroprotective effects. Compounds with piperidine structures have been explored for their ability to protect neuronal cells from oxidative stress and apoptosis. For instance, studies have shown that certain piperidine derivatives can enhance cognitive function and exhibit antidepressant-like effects in animal models by influencing neurotransmitter systems .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of related compounds have shown promise against various bacterial strains. The presence of both the piperidine and indole groups may enhance the compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic processes .

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound may trigger programmed cell death in cancer cells by activating caspases and altering mitochondrial membrane potential.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation or microbial growth, thereby exerting its therapeutic effects.
  • Receptor Modulation : Interaction with neurotransmitter receptors could explain its neuroprotective properties.

Study on Anticancer Activity

A notable study evaluated the cytotoxic effects of various indole derivatives on human cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited IC50 values in the low micromolar range against breast and lung cancer cells, suggesting significant anticancer potential .

Neuroprotective Research

In an animal model study focused on neurodegenerative diseases, a related piperidine derivative was shown to significantly improve cognitive function and reduce markers of oxidative stress in the brain. This suggests that compounds like this compound could be explored further for their neuroprotective capabilities .

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(2,6-dimethylpiperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione?

A two-step approach is commonly employed:

Acylation of indole : Iron-catalyzed reactions (e.g., FeCl₃) can introduce diketone groups to the indole scaffold. For example, iron-mediated Friedel-Crafts acylation has been used to synthesize analogous compounds like 1-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethane-1,2-dione, achieving yields of 57–83% .

Piperidine substitution : Reacting the intermediate with 2,6-dimethylpiperidine under nucleophilic acyl substitution conditions (e.g., in DMSO or DMF with a base like K₂CO₃).

Q. Key considerations :

  • Solvent polarity impacts reaction efficiency; DMSO is preferred for diketone stability .
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is typical.

Q. How can NMR spectroscopy validate the structure of this compound?

¹H and ¹³C NMR are critical for confirming the diketone and substitution patterns:

  • ¹H NMR :
    • Indole NH proton: Broad singlet at δ ~12.4 ppm .
    • Piperidine methyl groups: Multiplets near δ 1.2–1.5 ppm (axial/equatorial CH₂) and δ 2.2–2.6 ppm (N-CH₂).
  • ¹³C NMR :
    • Diketone carbonyls: Peaks at δ ~189–194 ppm .
    • Piperidine quaternary carbon: δ ~50–60 ppm.

Q. Example data :

Position¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Indole C38.21–8.23 (m)124.3–125.5
CO-189.3–194.2

Advanced Research Questions

Q. How can crystallographic refinement resolve discrepancies in molecular geometry predictions?

Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL) is essential:

  • Refinement steps :
    • Data collection at 296 K (λ = 0.71073 Å) .
    • Structure solution via direct methods (SHELXS/SHELXD) .
    • Anisotropic refinement of non-H atoms; H atoms placed geometrically.
  • Key metrics :
    • R factor < 0.05 indicates high precision .
    • Torsion angles confirm piperidine chair conformation and diketone planarity.

Q. Challenges :

  • Twinning or low-resolution data may require SHELXPRO for macromolecular interfaces .

Q. What strategies address contradictory bioactivity data in NMDA receptor binding studies?

Derivatives of 1-(arylpiperidin-1-yl)-2-(indol-3-yl)ethane-1,2-dione show NMDA receptor affinity, but inconsistencies arise due to:

  • Substituent effects : Electron-withdrawing groups (e.g., -CF₃) on the aryl ring enhance binding, while bulky groups reduce it .
  • Experimental design :
    • Use [³H]ifenprodil competition assays to quantify GluN2B subunit binding .
    • Validate via patch-clamp electrophysiology to assess functional inhibition.

Q. Example SAR table :

R-group (Piperidine)IC₅₀ (nM)Notes
4-Fluorophenyl12.4High affinity
4-Methoxyphenyl89.7Moderate

Q. How can computational modeling predict metabolic stability of this compound?

  • Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-31G* level to assess diketone reactivity.
  • ADME prediction :
    • LogP (AlogPS): ~2.8 (moderate lipophilicity).
    • CYP3A4 metabolism: Piperidine N-demethylation is a likely pathway.
  • Validation : Compare with HPLC-MS data from microsomal assays .

Q. What analytical techniques resolve synthetic byproducts in large-scale preparations?

  • HPLC-MS : Detect trace impurities (e.g., unreacted indole or piperidine intermediates).
  • XRD : Differentiate polymorphs affecting solubility.
  • Troubleshooting example :
    • Byproduct from diketone dimerization (m/z ~2× molecular weight) requires reaction under inert atmosphere .

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